2-(2,6-Dinitrophenyl)acetonitrile
Overview
Description
2-(2,6-Dinitrophenyl)acetonitrile, also known as DNPA, is a chemical compound with the molecular formula C8H5N3O4 . It is a yellow crystalline solid with a molecular weight of 207.14 g/mol . It is widely used as a reagent in organic synthesis and in analytical chemistry.
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 1,3-Dinitrobenzene with Iodoacetonitrile .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrile group (-CN) attached to a 2,6-dinitrophenyl group . The molecular formula is C8H5N3O4 and the molecular weight is 207.14 .Physical and Chemical Properties Analysis
This compound has a melting point of 202 °C and a predicted boiling point of 361.0±27.0 °C . Its density is predicted to be 1.486±0.06 g/cm3 .Scientific Research Applications
Reactivity Studies : Crampton et al. (2006) reported rate measurements for reactions of ring-substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile, highlighting electronic and steric effects in these reactions, which are important for understanding the reactivity of such compounds (Crampton, Emokpae, & Isanbor, 2006).
Kinetic and Equilibrium Studies : Brzezinski et al. (1994) conducted studies on the deprotonation of 2,4-dinitrophenyl-2,4,6-trinitrophenylmethane by various cryptands in acetonitrile, providing insights into the reaction mechanisms and stability of resulting compounds (Brzezinski, Jarczewski, Łęska, & Schroeder, 1994).
Photochromism and Molecular Interactions : The photochromic behavior of 2,6-dinitrodiphenyl ethers, potentially relevant in the study of interactions with biomolecules, was explored by Cahnmann and Matsuura (1982). They found that these compounds exhibit a color change when irradiated in the presence of certain biomolecules (Cahnmann & Matsuura, 1982).
Chromogenic and Solvatochromic Properties : Tiwari, Mishra, and Singh (2014) synthesized and characterized a Schiff base showing solvatochromism and signaling behavior for the determination of water content in acetonitrile, indicating potential applications in analytical chemistry (Tiwari, Mishra, & Singh, 2014).
Enzyme Inhibition Studies : Amankrah et al. (2021) studied oximino(2,6-dichlorophenyl)acetonitrile, a powerful inhibitor of the Carbonyl Reductase enzyme, indicating its potential use in medicinal chemistry and the treatment of diseases like cancer (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).
Analytical Applications : Fang et al. (2014) developed a molecularly imprinted, spin column extraction method coupled with fluorescence detection for the determination of 2,4-dinitrophenol in serum samples, demonstrating the analytical applications of these compounds (Fang, Lei, Zhou, Wu, & Gong, 2014).
Properties
IUPAC Name |
2-(2,6-dinitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGEIPZSVWRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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